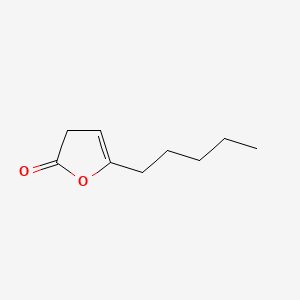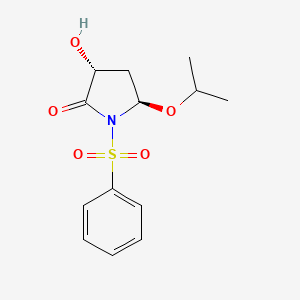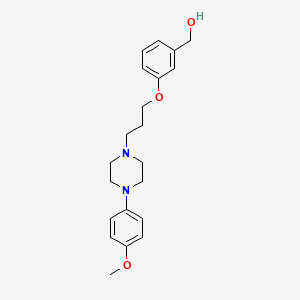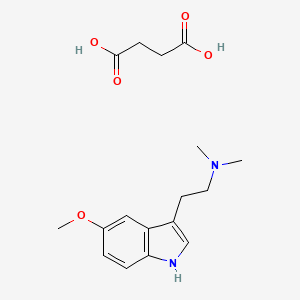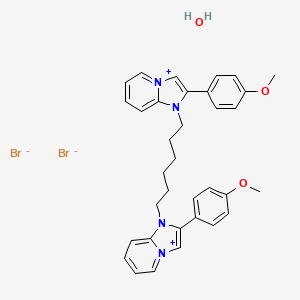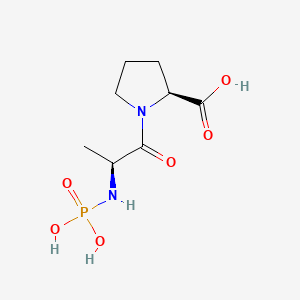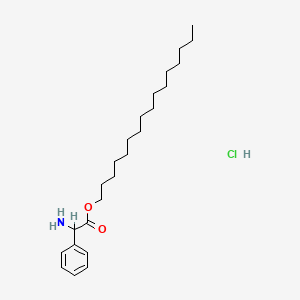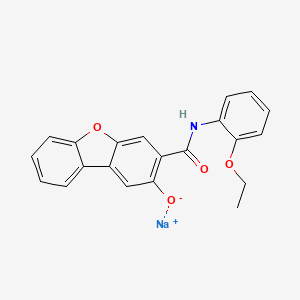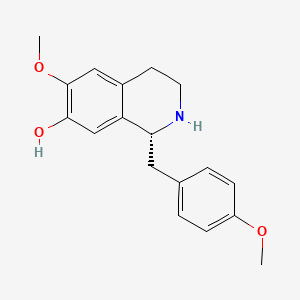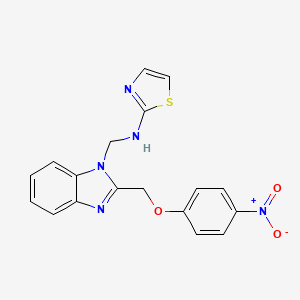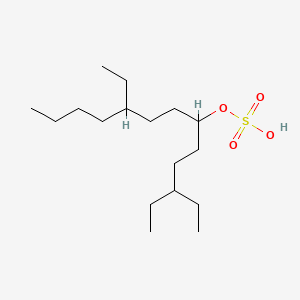
4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate is an organic compound that belongs to the class of sulfates. Sulfates are salts or esters of sulfuric acid containing the anion SO₄²⁻. This compound is characterized by its long carbon chain and the presence of sulfate groups, which impart unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate typically involves the reaction of alcohols with sulfur trioxide or chlorosulfuric acid. The general reaction can be represented as follows: [ \text{R-OH} + \text{SO}_3 \rightarrow \text{R-OSO}_3H ] where R represents the organic group. The reaction is usually carried out under controlled conditions to ensure the formation of the desired sulfate ester.
Industrial Production Methods
In industrial settings, the production of sulfates like this compound often involves continuous processes where alcohols are reacted with sulfur trioxide in a reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques.
化学反应分析
Types of Reactions
4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate can undergo various chemical reactions, including:
Oxidation: The sulfate group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfate group back to alcohols.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) can be used to substitute the sulfate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonates, while reduction can regenerate the original alcohols.
科学研究应用
4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate has various applications in scientific research:
Chemistry: It is used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: In biological studies, it can be used to study the effects of sulfates on cellular processes.
Industry: It is used in the formulation of detergents and cleaning agents due to its surfactant properties.
作用机制
The mechanism by which 4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate exerts its effects involves its interaction with molecular targets such as proteins and lipids. The sulfate group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their structure and function. This can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant with similar properties.
Ammonium lauryl sulfate (ALS): Another surfactant used in personal care products.
Sodium laureth sulfate (SLES): A surfactant with ethoxylated groups for enhanced solubility.
Uniqueness
4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate is unique due to its specific carbon chain length and branching, which can impart distinct physical and chemical properties compared to other sulfates. This uniqueness can be leveraged in specialized applications where specific surfactant properties are required.
属性
CAS 编号 |
141-71-9 |
|---|---|
分子式 |
C17H36O4S |
分子量 |
336.5 g/mol |
IUPAC 名称 |
3,9-diethyltridecan-6-yl hydrogen sulfate |
InChI |
InChI=1S/C17H36O4S/c1-5-9-10-16(8-4)12-14-17(21-22(18,19)20)13-11-15(6-2)7-3/h15-17H,5-14H2,1-4H3,(H,18,19,20) |
InChI 键 |
MSYSDQBIFATOQW-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CCC(CCC(CC)CC)OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



